2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
CAS No.: 729591-83-7
Cat. No.: VC2693439
Molecular Formula: C16H10F3NO3
Molecular Weight: 321.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 729591-83-7 |
|---|---|
| Molecular Formula | C16H10F3NO3 |
| Molecular Weight | 321.25 g/mol |
| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate |
| Standard InChI | InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3 |
| Standard InChI Key | XTMWQFOPYAHYJF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate |
| CAS Number | 729591-83-7 |
| Molecular Formula | C16H10F3NO3 |
| Molecular Weight | 321.25 g/mol |
| Standard InChI | InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3 |
| Standard InChIKey | XTMWQFOPYAHYJF-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Physical Properties
The physical properties of 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester can be inferred based on its structural features, though specific experimental data is limited in the available literature. As a compound with a molecular weight of 321.25 g/mol and multiple aromatic rings, it is expected to exist as a solid at room temperature. The presence of the trifluoromethyl group typically enhances lipophilicity, which would influence the compound's solubility profile. Such compounds generally exhibit good solubility in organic solvents like dichloromethane, chloroform, and DMSO, while showing limited water solubility.
The benzooxazole core contributes to the molecule's aromaticity and planarity, which would influence its crystal packing behavior and physical properties such as melting point. The methyl ester group at the 7-position provides a site for potential chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification to other ester derivatives.
Synthesis and Preparation Methods
Optimization Strategies
The optimization of synthetic routes for 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester would focus on improving yields, enhancing selectivity, and developing efficient purification protocols. Several strategies could be employed:
-
Catalyst Selection and Loading:
-
Various Lewis acids or other catalysts could be screened to identify those providing optimal reactivity and selectivity.
-
Increasing catalyst loading can significantly impact conversion rates, as demonstrated in related esterification reactions where optimal results (96% yield) were achieved with 10 mol% catalyst loading at 110°C .
-
-
Reaction Condition Optimization:
-
Careful control of temperature, reaction time, and solvent choice can significantly influence reaction outcomes.
-
The removal of byproducts (such as water or methanol) during the reaction could drive equilibrium toward product formation.
-
-
Alternative Synthetic Methodologies:
-
Microwave-assisted synthesis could potentially reduce reaction times and improve yields.
-
Flow chemistry techniques might offer better control over reaction parameters and facilitate scale-up.
-
Table 2. Potential Optimization Parameters for Benzooxazole Synthesis
| Parameter | Variables to Consider | Potential Impact |
|---|---|---|
| Catalyst Type | Lewis acids, transition metals, organic catalysts | Selectivity, reaction rate |
| Catalyst Loading | 1-20 mol% | Conversion efficiency, cost considerations |
| Temperature | 25-150°C | Reaction rate, side product formation |
| Solvent | Polar aprotic (DMF, DMSO), aromatics (toluene) | Solubility, reactivity |
| Reaction Time | Hours to days | Conversion, decomposition prevention |
| Additives | Dehydrating agents, bases | Water removal, neutralization |
Purification Techniques
Purification of 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester would likely employ standard techniques for organic compounds of similar complexity. Based on the compound's structure and anticipated properties, several purification methods could be appropriate:
-
Recrystallization: Using suitable solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to obtain pure crystals. The presence of aromatic rings often facilitates crystallization.
-
Column Chromatography: Employing silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients) to separate the target compound from structural isomers and other impurities.
-
Preparative HPLC: For achieving higher purity levels, particularly for research-grade material, reverse-phase chromatography with appropriate mobile phases would be effective.
-
Extraction Techniques: Acid-base extractions might be useful for separating the target compound from acidic or basic impurities, exploiting the neutral character of the benzoxazole core.
The choice of purification method would depend on the specific impurities present and the required purity level for the intended application. For research-grade material, a combination of techniques might be necessary to achieve the desired purity specifications.
Chemical Reactivity and Applications
Reactivity Profile
The reactivity of 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is determined by its key structural features, each offering distinct reactive sites:
-
Methyl Ester Group: This functional group is susceptible to nucleophilic attack, potentially undergoing:
-
Hydrolysis to form the corresponding carboxylic acid
-
Transesterification with alcohols to form different ester derivatives
-
Amidation with amines to form amide derivatives
-
Reduction to alcohols or aldehydes depending on the reducing agent
-
-
Benzooxazole Heterocycle: This ring system may participate in:
-
Electrophilic aromatic substitution reactions, though with reduced reactivity compared to simpler aromatic compounds
-
Coordination with metals through the nitrogen atom
-
Potential ring-opening reactions under specific conditions
-
-
Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl substituent affects the electron density of the attached phenyl ring, making it:
-
Less susceptible to electrophilic aromatic substitution
-
More stable toward oxidative conditions
-
Potentially reactive toward certain nucleophilic aromatic substitution reactions
-
Research on reductive amination using methyl esters suggests potential transformation pathways for the ester functionality. Studies have demonstrated that methyl esters can serve as substrates in amidation reactions catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), forming amides that could subsequently be reduced to amines . This offers synthetic possibilities for derivatizing the methyl ester group in the target compound.
Research Applications
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is primarily intended for research use only. Its unique structural features make it suitable for various scientific applications across different fields:
-
Medicinal Chemistry Applications:
-
The compound could serve as a building block or intermediate in drug discovery programs, particularly those targeting conditions where fluorinated compounds have shown promise.
-
It may be useful for structure-activity relationship studies, where systematic modifications of the structure could reveal important insights into biological activity.
-
The trifluoromethyl group, known to enhance metabolic stability and membrane permeability, makes this compound potentially valuable in developing drug candidates with improved pharmacokinetic properties.
-
-
Materials Science Applications:
-
Benzooxazole derivatives often exhibit interesting photophysical properties, making them candidates for fluorescent materials or sensors.
-
The compound's structure could be incorporated into polymers or materials designed for specific electronic or optical applications.
-
Its rigid, planar structure might contribute to interesting self-assembly properties in supramolecular chemistry.
-
-
Synthetic Methodology Development:
-
The compound could serve as a model substrate for developing new synthetic methods or catalytic systems.
-
It might be useful in optimization studies for reaction conditions involving heterocyclic compounds.
-
The presence of multiple functional groups makes it suitable for selectivity studies in various transformations.
-
Comparative Analysis with Related Compounds
Structure-Function Relationships
The key structural elements of the compound include:
| Structural Feature | Common Variations | Effect on Properties |
|---|---|---|
| Position of Ester Group | 5, 6, or 7-position | Influences electronic distribution, reactivity patterns |
| Substituent at 2-position | Phenyl, alkyl, heterocycles | Affects planarity, electronic properties, lipophilicity |
| Fluorination Pattern | Mono-fluoro, di-fluoro, trifluoromethyl | Impacts metabolic stability, binding interactions |
Comparison with Alternative Fluorinated Compounds
Fluorinated compounds have become increasingly important in medicinal chemistry and materials science. Comparing 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester with other fluorinated structures provides context for understanding its potential applications.
A relevant comparison is with methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate . While structurally similar, this compound contains a benzimidazole core instead of a benzoxazole. Key differences include:
-
Benzimidazole vs. Benzoxazole: The replacement of oxygen with NH in the five-membered ring alters:
-
Hydrogen bonding capabilities (benzimidazole can act as both donor and acceptor)
-
Electronic properties (different electron distribution)
-
Acid-base properties (benzimidazole has a more basic nitrogen)
-
Potential metabolic pathways
-
-
Position of the Trifluoromethyl Group: In the benzimidazole compound, the trifluoromethyl group is directly attached to the five-membered ring rather than being part of a pendant phenyl group, significantly affecting the electronic distribution and three-dimensional structure.
Another comparison can be made with Methyl 2-chloro-4-fluorobenzoate . This simpler molecule lacks the heterocyclic ring system entirely but contains halogen substituents. The absence of the benzooxazole ring results in:
-
Different reactivity patterns
-
Altered electronic distribution
-
Reduced structural rigidity
-
Different potential applications in synthesis and research
These comparisons highlight how the specific arrangement of structural features in 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester creates a unique molecular entity with properties distinct from even closely related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume